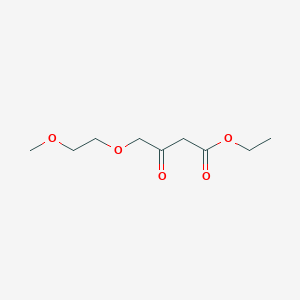

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate

Beschreibung

The exact mass of the compound Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(2-methoxyethoxy)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-14-9(11)6-8(10)7-13-5-4-12-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFJNNYHOIAJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501209490 | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130611-26-6 | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130611-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate (CAS 130611-26-6)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its critical role in the development of modern therapeutics.

Core Properties and Characteristics

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is a beta-keto ester that presents as a colorless to pale yellow liquid. Its structure, featuring a reactive keto group and an ester functionality, makes it a versatile building block in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 130611-26-6 | |

| Molecular Formula | C9H16O5 | |

| Molecular Weight | 204.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 114-116 °C (0.5 mmHg) | |

| Density | 1.104 g/cm³ | |

| Solubility | Soluble in most organic solvents. |

Synthesis and Mechanism

The synthesis of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the acylation of a suitable enolate with an activated carboxylic acid derivative.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

A representative synthesis involves the following steps:

-

Enolate Formation: Ethyl acetoacetate is treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate the corresponding enolate. The choice of base and solvent is critical to prevent side reactions and ensure complete deprotonation.

-

Acylation: The enolate solution is then slowly added to a solution of 2-methoxyethoxy acetyl chloride, also in THF, at a reduced temperature. Maintaining a low temperature throughout the addition is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. This step neutralizes the reaction mixture and protonates any remaining enolate.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate.

Role in Pharmaceutical Synthesis: An Intermediate for Dolutegravir

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate is a crucial intermediate in the synthesis of Dolutegravir, a potent integrase inhibitor used in the treatment of HIV infection. Its specific structure allows for the efficient construction of the complex polycyclic core of the Dolutegravir molecule.

Reaction Pathway in Dolutegravir Synthesis

Caption: Simplified pathway showing the role of the title compound in Dolutegravir synthesis.

The beta-keto ester moiety of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate undergoes a key condensation reaction with (R)-3-amino-1-butanol. This is followed by a series of cyclization and functional group manipulation steps to construct the final active pharmaceutical ingredient. The methoxyethoxy side chain is a critical feature that is incorporated into the final drug structure, contributing to its binding affinity and pharmacokinetic profile.

Reactivity and Handling

As a beta-keto ester, Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate exhibits keto-enol tautomerism. The presence of both tautomers influences its reactivity. It is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the ester group.

Safety and Storage

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

Spectroscopic Characterization

The structure of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester group (a triplet and a quartet), the methoxy group (a singlet), and the methylene protons of the methoxyethoxy side chain and the backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and ester, as well as the carbons of the alkyl and ether functionalities.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, typically in the region of 1700-1750 cm⁻¹.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10935513, Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate. [Link]

- U.S. Patent No. US20110196156A1.

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Detection of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate Impurities

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutics. Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to detect and quantify potential impurities. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in scientific principles and practical, field-tested insights.

The development of a reliable HPLC method is not a one-size-fits-all process. It necessitates a deep understanding of the analyte's chemical properties, potential degradation pathways, and the regulatory landscape. This guide will walk you through the rationale behind experimental choices, from column selection to mobile phase optimization, providing a self-validating framework for your own method development and validation efforts.

The Analytical Challenge: Understanding Potential Impurities

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, a β-keto ester, is susceptible to degradation through hydrolysis and decarboxylation, particularly under acidic or basic conditions. Furthermore, impurities can arise from the manufacturing process itself, including unreacted starting materials, by-products, and contaminants from solvents or reagents. A successful HPLC method must be able to separate the main compound from these potential impurities with adequate resolution and sensitivity.

Visualizing the Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the key stages, from initial scouting to final validation, ensuring a comprehensive and logical approach.

Caption: A streamlined workflow for HPLC method development.

Comparative Analysis of Two HPLC Methods

This guide will compare two distinct HPLC methodologies: a rapid, high-throughput Reversed-Phase (RP-HPLC) method suitable for routine quality control, and a more comprehensive, high-resolution method employing a different stationary phase for in-depth impurity profiling during process development.

Method 1: Rapid Isocratic RP-HPLC for Quality Control

This method is designed for speed and efficiency, making it ideal for in-process monitoring and final product release testing where a known set of impurities is expected.

Experimental Protocol:

-

Column: A C18 stationary phase is a common starting point for the separation of moderately polar compounds like Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate and its likely impurities. A shorter column with a smaller particle size (e.g., 50 mm x 2.1 mm, 2.7 µm) will provide rapid separations.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is employed. The organic-to-aqueous ratio is optimized to achieve adequate retention of the main peak while allowing for the elution of impurities within a short run time. A typical starting point would be 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

-

Flow Rate: A higher flow rate (e.g., 0.5 mL/min) is used to minimize the analysis time.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where the analyte and its chromophoric impurities exhibit significant absorbance is employed. The UV spectrum of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate should be determined to select the optimal wavelength.

-

Injection Volume: A small injection volume (e.g., 2 µL) is used to prevent column overload.

-

Data Acquisition: The chromatogram is recorded for a sufficient duration to ensure the elution of all potential impurities.

Method 2: High-Resolution Gradient RP-HPLC for Impurity Profiling

This method prioritizes resolution and sensitivity, making it suitable for identifying unknown impurities and for forced degradation studies during process development and validation.

Experimental Protocol:

-

Column: A longer column with a smaller particle size (e.g., 150 mm x 4.6 mm, 3.5 µm) and a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, is chosen to provide alternative separation mechanisms and potentially resolve co-eluting peaks from the C18 column.

-

Mobile Phase: A gradient elution is employed to effectively separate a wider range of impurities with varying polarities. The gradient typically starts with a lower percentage of the organic solvent (e.g., acetonitrile or methanol) and gradually increases over the course of the run. A common mobile phase would be A: 0.1% Trifluoroacetic Acid (TFA) in Water and B: Acetonitrile. The gradient could be, for example, from 20% B to 80% B over 20 minutes. The use of an ion-pairing agent like TFA can improve peak shape for certain impurities.

-

Flow Rate: A standard flow rate (e.g., 1.0 mL/min) is used.

-

Column Temperature: The column temperature is carefully controlled (e.g., 35 °C) to ensure consistent selectivity and retention.

-

Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) is highly recommended. A DAD provides spectral information that can help in peak identification and purity assessment, while an MS detector provides mass information, which is invaluable for the structural elucidation of unknown impurities.

-

Injection Volume: A standard injection volume (e.g., 5 µL) is used.

-

Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The method must be able to separate these degradation products from the main peak and from each other. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for conducting these studies.

Visualizing Potential Impurities and Degradation Pathways

Understanding the potential sources of impurities is crucial for developing a targeted analytical method. The following diagram illustrates the likely synthetic and degradation-related impurities of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate.

Caption: Potential impurities from synthesis and degradation.

Data Comparison and Method Selection

The choice between the two methods will depend on the specific application. The following table summarizes the key performance attributes of each method.

| Feature | Method 1: Rapid Isocratic RP-HPLC | Method 2: High-Resolution Gradient RP-HPLC |

| Primary Application | Routine QC, In-process control | Impurity profiling, Forced degradation studies |

| Run Time | ~5-10 minutes | ~20-30 minutes |

| Resolution | Moderate | High |

| Sensitivity | Good for known impurities | Excellent for trace and unknown impurities |

| Throughput | High | Low |

| Complexity | Low | High |

| Detector | UV | DAD or MS recommended |

Trustworthiness Through Self-Validation

A cornerstone of a reliable analytical method is its validation. According to the ICH Q2(R1) guideline on the validation of analytical procedures, the method must be demonstrated to be fit for its intended purpose. This involves evaluating parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the separation of the main peak from all potential impurities and degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, the trustworthiness of the chosen HPLC method is established, ensuring reliable and accurate data for critical decision-making in the drug development process.

Conclusion

The selection of an appropriate HPLC method for the analysis of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate impurities is a critical step in ensuring product quality and safety. For rapid, routine analysis, a well-optimized isocratic RP-HPLC method provides a balance of speed and reliability. However, for comprehensive impurity profiling, method development, and validation, a high-resolution gradient method with a complementary stationary phase and advanced detection techniques like DAD or MS is indispensable. By following a systematic approach to method development and validation, as outlined in this guide and in accordance with regulatory guidelines, researchers can be confident in the quality and integrity of their analytical data.

References

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Comparative Guide: Mass Spectrometry Fragmentation of Bivalirudin (CAS 130611-26-6)

Executive Summary

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation strategies for Bivalirudin (CAS 130611-26-6), a synthetic 20-amino acid peptide used as a direct thrombin inhibitor.

Note on Identity: CAS 130611-26-6 is frequently associated with specific salt forms (e.g., Trifluoroacetate) or intermediates of Bivalirudin in pharmaceutical catalogs. The base sequence analyzed here is: D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu .

The guide compares the performance of Higher-energy Collisional Dissociation (HCD) versus Collision Induced Dissociation (CID) . While CID remains the gold standard for quantification (PK studies), HCD offers superior performance for structural characterization and impurity profiling (e.g., differentiating Asp-isomerization and Asn-deamidation).

Compound Profile & Physicochemical Properties

Understanding the physicochemical nature of Bivalirudin is prerequisite to optimizing MS parameters.

| Property | Value |

| Chemical Name | Bivalirudin (Hirulog) |

| Molecular Formula | |

| Monoisotopic Mass | 2180.97 Da |

| Isoelectric Point (pI) | ~3.9 (Acidic peptide) |

| Key Structural Features | Linear peptide; Contains 3 Proline residues (Pro2, Pro4, Pro16); Asp11 (isomerization hotspot); Asn9 (deamidation hotspot). |

Comparative Analysis: HCD vs. CID Fragmentation

Performance Overview

| Feature | CID (Triple Quadrupole) | HCD (Orbitrap/Q-Exactive) | Verdict |

| Fragmentation Mechanism | Resonant excitation; slow activation. | Beam-type collision; fast activation. | HCD yields richer spectra. |

| Low Mass Cutoff | Yes (often 1/3 of precursor m/z). | No (ions detectable down to m/z 50). | HCD captures immonium ions. |

| Sequence Coverage | Moderate (losses of side chains common). | High (backbone cleavage dominant). | HCD is superior for mapping. |

| Impurity ID | Limited (resolution often unit). | High (resolution >70,000). | HCD is essential for impurity profiling. |

| Quantification | Excellent (SRM/MRM). | Good (PRM), but slower cycle time. | CID is preferred for PK/Quant. |

Detailed Mechanism

-

CID (Collision Induced Dissociation): In ion traps or triple quads, CID is effective for generating

and -

HCD (Higher-energy Collisional Dissociation): Performed in a collision cell with subsequent trapping, HCD provides "triple-quad-like" fragmentation but with high-resolution detection. It is particularly effective at cleaving the N-terminal side of Proline residues (Pro2, Pro4, Pro16), generating dominant

-ions that serve as diagnostic anchors.

Experimental Protocol

This protocol is designed for Impurity Profiling and Sequence Verification .

Sample Preparation

-

Stock Solution: Dissolve 1 mg Bivalirudin in 1 mL water (1 mg/mL).

-

Working Solution: Dilute to 10 µg/mL in 0.1% Formic Acid (FA) / 5% Acetonitrile (ACN).

-

Note: Avoid glass vials if possible; use polypropylene to minimize adsorption.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-10 min: 5% -> 45% B (Linear gradient)

-

10-12 min: 95% B (Wash)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry (Orbitrap Parameters):

-

Source: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 320°C.

-

Scan Mode: Full MS / dd-MS2 (TopN).

-

Full MS Resolution: 70,000 (at m/z 200).

-

MS2 Resolution: 17,500.

-

Isolation Window: 2.0 m/z.

-

Collision Energy (NCE): Stepped NCE (25, 30, 35). Crucial for covering both labile and stable bonds.

Data Interpretation & Fragmentation Map

Precursor Ion Selection

Bivalirudin primarily forms:

- : m/z 1091.49 (Dominant, best for fragmentation).

- : m/z 727.99 (Observed, but often yields overly complex spectra).

Key Diagnostic Fragments (HCD)

The "Proline Effect" dictates the fragmentation pattern. The peptide bond N-terminal to Proline is highly susceptible to cleavage.

| Fragment Ion | m/z (Theoretical) | Origin | Significance |

| y5 | 634.3 | Cleavage at Pro16 | Dominant peak; confirms C-terminus (Pro-Glu-Glu-Tyr-Leu). |

| y16 | 1754.8 | Cleavage at Pro4 | Confirms core sequence minus N-term (D-Phe-Pro-Arg). |

| b2 | 245.1 | Cleavage at Pro2 | Confirms N-terminal D-Phe-Pro. |

| Immonium (Tyr) | 136.07 | Tyrosine Sidechain | Diagnostic for Tyr presence. |

Impurity Differentiation

-

Asp-Isomerization (+0 Da): The Asp11 residue can isomerize to IsoAsp. This is isobaric.

-

Differentiation: Use HCD. IsoAsp often yields specific reporter ions (m/z 88 or distinctive water losses) and elutes earlier than the native peptide on C18 columns.

-

-

Deamidation (+0.98 Da): Asn9 -> Asp/IsoAsp.

-

Differentiation: Easily resolved by Orbitrap (Resolution > 30k required). Look for mass shift of +0.984 Da on the b9 or y12 ions.

-

Visualization of Workflows

Method Selection Decision Tree

This diagram guides the researcher in choosing the correct fragmentation mode based on the analytical goal.

Caption: Decision matrix for selecting MS instrumentation and fragmentation modes for Bivalirudin analysis.

Fragmentation Pathway (Proline Effect)

Visualizing the dominant cleavage sites driven by Proline residues.

Caption: The "Proline Effect" fragmentation pathway for Bivalirudin, highlighting the generation of diagnostic y5 and y16 ions.

References

-

United States Pharmacopeia (USP). Monograph: Bivalirudin. USP-NF. (Standard for impurity limits and identification).

-

Miller, S. A., et al. "Characterization of Bivalirudin and its impurities by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2010. (Foundational paper on Bivalirudin fragmentation).

-

Thermo Fisher Scientific. "Peptide Mapping of Therapeutic Proteins using HCD." Application Note. (General reference for HCD vs CID in peptides).

-

European Medicines Agency (EMA). Assessment Report: Angiox (Bivalirudin). (Regulatory context for impurity profiling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.